Sorgolactone
CAS No.: 141262-39-7
Cat. No.: VC21338589
Molecular Formula: C18H20O5
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 141262-39-7 |
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Molecular Formula | C18H20O5 |
Molecular Weight | 316.3 g/mol |
IUPAC Name | (3E,3aR,8S,8bS)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one |
Standard InChI | InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m0/s1 |
Standard InChI Key | KHSREFIWULNDAB-YCUBLIQYSA-N |
Isomeric SMILES | C[C@H]1CCCC2=C1[C@@H]3[C@H](C2)/C(=C\O[C@H]4C=C(C(=O)O4)C)/C(=O)O3 |
SMILES | CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3 |
Canonical SMILES | CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3 |
Chemical Structure and Properties
Sorgolactone follows the general structural pattern of strigolactones, which typically comprise a tricyclic lactone (ABC rings) connected to a butenolide moiety (D ring) through an enol-ether bond . This characteristic molecular architecture is fundamental to its biological activity.
Physical and Chemical Properties
The detailed physical and chemical properties of sorgolactone are compiled in Table 1:
Property | Value | Reference |
---|---|---|
Chemical Formula | C₁₈H₂₀O₅ | |
Molecular Weight | 316.35 Daltons | |
Monoisotopic Weight | 316.1310737525 Daltons | |
Physical State | Solid | |
Melting Point | 139-142°C | |
Classification | Strigolactone, Plant hormone | |
SMILES | CC4(CCCC3(=C([CH]2(CHC3))4)) |
Sorgolactone exhibits the defining characteristics of strigolactones, with specific stereochemical features that significantly impact its biological activity . The compound contains multiple chiral centers, creating the possibility for different stereoisomers with varying biological effects.
Stereochemistry and Structure-Activity Relationship
Sorgolactone possesses several stereogenic centers, resulting in eight possible stereoisomers . Research has demonstrated that the stereochemical configuration significantly influences the compound's biological activity, particularly its ability to stimulate germination in parasitic weed species.
According to synthesis studies, only stereoisomers that maintain the same stereochemistry as naturally occurring sorgolactone at two adjacent chiral centers exhibit high biological activity . This structure-activity relationship highlights the precision with which these molecules interact with their biological targets.
The stereochemical classification of strigolactones typically falls into two main categories:
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Strigol-type: Characterized by β orientation (8bS configuration) of the C ring
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Orobanchol-type: Characterized by α orientation (8bR configuration) of the C ring
Sorgolactone belongs to the strigol-type category, which influences its specific biological activities and receptor interactions .
Biosynthesis
Biosynthetic Pathway
As a strigolactone, sorgolactone's biosynthesis follows the general strigolactone biosynthetic pathway, which begins with carotenoid precursors. The pathway involves several key enzymatic steps:
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Conversion of trans-β-carotene to 9-cis-β-carotene by the isomerase DWARF27 (D27)
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Sequential action of CAROTENOID CLEAVAGE DIOXYGENASE7 (CCD7) and CCD8 to form carlactone, containing the D-ring structure
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Transformation of carlactone by cytochrome P450 enzymes, specifically from the MORE AXILLARY GROWTH1 (MAX1) family
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Further modifications leading to diverse strigolactone structures including sorgolactone
This biosynthetic process is regulated by environmental factors, particularly phosphate availability in soil, which can significantly impact strigolactone production levels .
Biological Functions
Role as a Plant Hormone
As a strigolactone, sorgolactone contributes to various aspects of plant growth and development regulation . These functions include:
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Inhibition of shoot branching
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Regulation of root architecture
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Promotion of secondary growth
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Regulation of leaf senescence
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Coordination of plant responses to nutrient deficiency, particularly phosphorus limitation
These regulatory functions occur through complex interactions with other plant hormones and signaling pathways.
Perception and Signaling Mechanism
Strigolactone perception, including that of sorgolactone, involves a specific receptor system. The receptor D14 forms a complex with D3 and D53 (a negative regulator of downstream signaling) . Upon binding, the strigolactone molecule undergoes hydrolysis, leading to the degradation of D53 and subsequent activation of downstream signaling cascades .
This signaling mechanism enables plants to respond appropriately to strigolactone presence, adjusting growth and developmental patterns accordingly.
Ecological Significance
Role in Plant-Microbe Interactions
Sorgolactone, like other strigolactones, plays a crucial role in establishing symbiotic relationships with arbuscular mycorrhizal (AM) fungi . These fungi enhance plant nutrient acquisition, particularly phosphorus, in exchange for photosynthetically-derived carbon compounds.
Research has demonstrated that strigolactones, including sorgolactone, stimulate hyphal branching in AM fungi, effectively serving as chemical signals that guide fungal hyphae toward plant roots . This signaling function is critical for initiating the symbiotic relationship.
Interaction with Parasitic Plants
One of the most studied aspects of sorgolactone biology is its role as a germination stimulant for parasitic weeds, particularly species in the Striga and Orobanche genera . These parasitic plants have evolved to recognize strigolactones as indicators of potential host proximity, using them as germination cues.
The germination-stimulating activity varies significantly among different stereoisomers of sorgolactone. Bioassays have revealed that only isomers possessing the same stereochemical configuration as natural sorgolactone at specific chiral centers exhibit high stimulatory activity for parasitic weed germination .
Synthetic Chemistry
Synthesis Approaches
Significant progress has been made in the chemical synthesis of sorgolactone and its stereoisomers. A landmark study reported the synthesis of all eight stereoisomers of sorgolactone through a strategic approach involving:
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Preparation of two racemic diastereomers of the ABC part of sorgolactone (rac.10a and rac.10b)
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Coupling these with homochiral latent D-ring synthons (12 and ent.12)
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Formation of four mixtures of separable (protected) sorgolactone diastereomers
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Deprotection to yield all eight target compounds as single isomers
This synthetic achievement enabled comprehensive evaluation of structure-activity relationships and the identification of the most biologically active stereoisomers.
Comparison of Stereoisomer Activities
Assessment of the biological activities of the synthesized stereoisomers revealed significant variations in their abilities to stimulate germination of parasitic weed seeds. The bioassays demonstrated that stereochemical configuration critically determines biological activity, with only certain configurations exhibiting high stimulatory effects .
Future Research Directions and Applications
Understanding sorgolactone's structure, function, and biological significance opens several avenues for practical applications and further research:
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Development of synthetic strigolactone analogs with modified properties for agricultural applications
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Design of strigolactone antagonists to combat parasitic weed infestations
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Manipulation of strigolactone biosynthesis and signaling to enhance crop resistance and symbiotic relationships
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Exploitation of structure-activity relationships to create compounds with selective effects on beneficial versus parasitic organisms
The growing knowledge about sorgolactone chemistry and biochemistry contributes to a broader understanding of plant communication systems and could lead to innovative approaches in sustainable agriculture.
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